Methyl 4-[3-(trifluoromethyl)phenyl]butanoate
Overview
Description
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate, also known as methyl 4-(3-trifluoromethylphenyl)butyrate, is a synthetic organic compound . It has a molecular weight of 246.23 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Biologically Active Compounds
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate and its derivatives play a crucial role in the synthesis of various biologically active compounds. A notable example is their use in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, achieved through Friedel–Crafts acylation. These compounds are key intermediates in the creation of ACE inhibitors, which are important for treating conditions like hypertension (Zhang et al., 2009).
Biotransformation Studies
This compound derivatives have been studied for their biotransformation properties in different species. One compound, RU 16029, demonstrated varying metabolic pathways across species. In humans, it was found to be rapidly reduced, while in other animals like rats and dogs, it underwent rapid oxidation. These findings highlight the importance of understanding interspecies differences in drug metabolism (Pottier et al., 1978).
Analytical and Structural Characterization
Comprehensive analytical and structural studies have been conducted on derivatives of this compound. For example, MDMB-4en-PINACA, a synthetic cannabinoid, was analyzed using various methods like gas chromatography–mass spectrometry (GC–MS) and X-ray diffraction. These studies provide crucial insights for forensic and clinical purposes, especially in understanding the properties of novel psychoactive substances (Dybowski et al., 2021).
Chemical Reactions and Synthesis
Research has also focused on the chemical reactions involving this compound derivatives. Studies have explored various chemical reactions like ring-closing metathesis and radical cyclization, offering pathways to synthesize complex bicyclic compounds (Clive & Cheng, 2001).
pH- and Salt-Responsive Polymers
Derivatives of this compound have been used in creating novel pH- and salt-responsive polymers. These studies are significant for developing advanced materials with specific environmental response characteristics (Thomas et al., 2003).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
methyl 4-[3-(trifluoromethyl)phenyl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWCYVHMDVVIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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